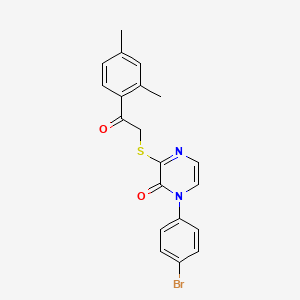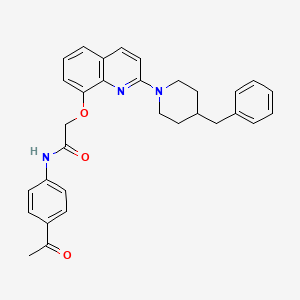![molecular formula C18H20N2O3 B3019914 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide CAS No. 1396890-94-0](/img/structure/B3019914.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide, also known as BDDAB, is a compound that has been synthesized and researched for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been the subject of several scientific research studies due to its potential applications in the field of medicinal chemistry. Some of the research applications of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide include its use as a potential anticancer agent, as well as its potential to inhibit the activity of certain enzymes that are involved in the development of various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the development of various diseases. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in the regulation of cell growth and division. By inhibiting these enzymes, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to induce apoptosis, or programmed cell death, in cancer cells. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is that it can be synthesized using a relatively simple and straightforward process. Additionally, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been shown to have a high degree of selectivity for certain enzymes, which may make it useful in the development of targeted therapies for various diseases. However, one of the limitations of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy and minimize its potential side effects.
Future Directions
There are several potential future directions for the research and development of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide. One potential direction is to further investigate its mechanism of action and to identify the specific enzymes that it targets. This could lead to the development of more targeted therapies for various diseases. Another potential direction is to investigate the potential use of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide in combination with other drugs or therapies, which may enhance its efficacy and minimize its potential side effects. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide in preclinical and clinical trials.
Synthesis Methods
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 3-(benzo[d][1,3]dioxol-5-yl)prop-2-yn-1-ol, 4-pyrrolidin-1-ylbut-2-yn-1-ol, and acryloyl chloride. The reaction is typically carried out under controlled conditions, such as at low temperatures and in the presence of a catalyst, to ensure the purity and yield of the final product.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-9-1-2-10-20-11-3-4-12-20)8-6-15-5-7-16-17(13-15)23-14-22-16/h5-8,13H,3-4,9-12,14H2,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMWZKNTBQYDH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3019835.png)
![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)


![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)
![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3019848.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)

